3',4'-Dimetoxi flavona

Descripción general

Descripción

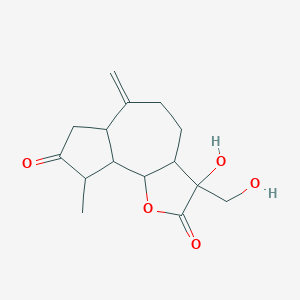

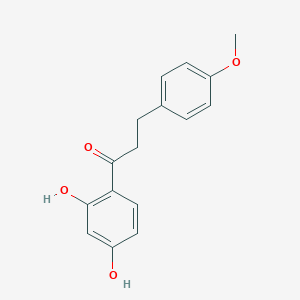

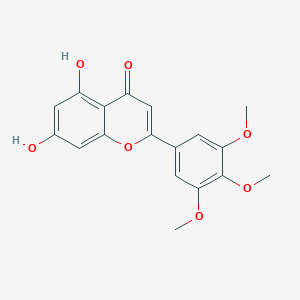

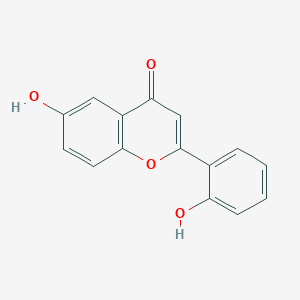

La 3’,4’-Dimetoxiflavona es un compuesto flavonoide de origen natural que se encuentra en diversas plantas, incluidas las hojas de Primula veris . Este compuesto es conocido por sus diversas actividades biológicas, que incluyen efectos antioxidantes, anticancerígenos, antiinflamatorios y neuroprotectores . Su estructura química consiste en un esqueleto de flavona con grupos metoxi en las posiciones 3’ y 4’.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La 3’,4’-Dimetoxiflavona ejerce sus efectos a través de varios mecanismos moleculares:

Antagonismo del Receptor de Hidrocarburos Arilo: El compuesto inhibe el receptor de hidrocarburos arilo, evitando la inducción del citocromo P450 1A1 (CYP1A1) y otras enzimas relacionadas.

Inhibición de PARP: Reduce la síntesis y acumulación de poli (ADP-ribosa) polimerasa (PARP), protegiendo a las neuronas corticales de la muerte celular inducida por la vía de la Partanatosis.

Vías Antiinflamatorias: El compuesto modula diversas vías inflamatorias, reduciendo la expresión de citoquinas proinflamatorias.

Análisis Bioquímico

Biochemical Properties

3’,4’-Dimethoxyflavone interacts with several enzymes and proteins. It is a competitive antagonist of the aryl hydrocarbon receptor (AhR) that inhibits AhR-mediated induction of CYP1A1 . This interaction with AhR and CYP1A1 plays a significant role in its biochemical reactions .

Cellular Effects

3’,4’-Dimethoxyflavone has been shown to have effects on various types of cells. It can reduce the synthesis and accumulation of poly (ADP-ribose) (PAR) polymer, protecting cortical neurons from N-methyl-D-aspartate (NMDA) toxicity . It also promotes the proliferation of human hematopoietic stem cells .

Molecular Mechanism

The molecular mechanism of 3’,4’-Dimethoxyflavone involves its binding interactions with biomolecules and changes in gene expression. As an AhR antagonist, it blocks the transformation of the cytosolic AhR complex and the formation of nuclear AhR complexes .

Temporal Effects in Laboratory Settings

It has been shown to have a half-life of 3-6 hours, indicating its stability and potential long-term effects on cellular function .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La 3’,4’-Dimetoxiflavona se puede sintetizar mediante diversos métodos. Un enfoque común implica la metilación de la 3’,4’-dihidroxflavona utilizando yoduro de metilo en presencia de una base como el carbonato de potasio . La reacción normalmente se produce en un disolvente orgánico como la acetona o el dimetilsulfóxido (DMSO) a temperaturas elevadas.

Métodos de Producción Industrial: La producción industrial de 3’,4’-dimetoxflavona a menudo implica la extracción y purificación de fuentes vegetales. Las hojas de Primula veris son una fuente notable, donde el compuesto se puede aislar utilizando técnicas como la cromatografía en gel de sílice y la cromatografía líquida de alto rendimiento preparativa (HPLC) . La pureza del compuesto se confirma entonces mediante diversos métodos espectroscópicos, como la espectroscopia infrarroja (IR), ultravioleta (UV) y de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 3’,4’-Dimetoxiflavona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la flavona en su correspondiente flavanona.

Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales en condiciones adecuadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en presencia de catalizadores.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de flavona oxidados, reducidos o sustituidos, cada uno con actividades biológicas distintas .

4. Aplicaciones en Investigación Científica

Comparación Con Compuestos Similares

La 3’,4’-Dimetoxiflavona es única entre los flavonoides debido a sus sustituciones específicas de metoxi, que confieren actividades biológicas distintas. Los compuestos similares incluyen:

2’,3’-Dimetoxiflavona: Otro metoxflavona con diferentes patrones de sustitución.

5,7-Dimetoxiflavona: Conocida por sus propiedades anticancerígenas y antiinflamatorias.

3’,4’,5’-Trimetoxflavona: Exhibe una mayor lipofilicidad y actividad biológica en comparación con la 3’,4’-dimetoxflavona.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHORMOOTZTQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350946 | |

| Record name | 3',4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-62-8 | |

| Record name | 3′,4′-Dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DIMETHOXYFLAVONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3',4'-Dimethoxyflavone exert its chemopreventive effects?

A1: 3',4'-Dimethoxyflavone primarily acts as an antagonist of the aryl hydrocarbon receptor (AhR) [, , ]. The AhR, upon activation by ligands like the carcinogen benzo[a]pyrene (BaP), induces the expression of cytochrome P450 enzymes, CYP1A1 and CYP1B1 [, , ]. These enzymes play a crucial role in the metabolic activation of procarcinogens, including BaP, into DNA-reactive intermediates []. By inhibiting AhR activation, DMF effectively reduces the expression and activity of CYP1A1 and CYP1B1, consequently suppressing BaP-induced DNA adduct formation and exerting its chemoprotective effects [, , ].

Q2: Does 3',4'-Dimethoxyflavone affect CYP1B1 at the transcriptional or post-transcriptional level?

A2: Research indicates a dual mode of action. While DMF can directly inhibit CYP1B1 enzyme activity [], it also demonstrates the ability to downregulate CYP1B1 mRNA expression, suggesting interference at the transcriptional level []. This multi-pronged approach highlights DMF's potential as a potent chemopreventive agent.

Q3: Does 3',4'-Dimethoxyflavone exclusively target the AhR pathway?

A3: While AhR antagonism is a primary mechanism, studies suggest additional pathways may be involved. Research in human adrenocortical cells revealed that DMF could synergistically enhance the induction of CYP11B1 and CYP11B2 mRNA by PCB126, a known endocrine disruptor, through a mechanism independent of AhR antagonism []. These findings indicate that DMF's effects extend beyond AhR modulation and warrant further exploration.

Q4: Beyond chemoprevention, are there other potential applications of 3',4'-Dimethoxyflavone?

A4: Yes, recent studies highlight DMF's potential as a neuroprotective agent []. Specifically, DMF has been identified as an inhibitor of parthanatos, a cell death pathway implicated in neurological and neurodegenerative conditions, suggesting potential therapeutic avenues for these conditions.

Q5: What is the molecular formula and weight of 3',4'-Dimethoxyflavone?

A5: The molecular formula of 3',4'-Dimethoxyflavone is C17H14O4, and its molecular weight is 282.30 g/mol [].

Q6: Is there any information regarding the planarity of 3',4'-Dimethoxyflavone?

A6: X-ray crystallographic studies have revealed that the 3',4'-Dimethoxyflavone molecule adopts an essentially planar conformation []. The dihedral angle between the benzopyran and the aromatic ring least-squares mean planes is 6.2(5)°, indicating minimal deviation from planarity. This structural feature might influence its interactions with biological targets.

Q7: How does the presence of methoxy groups in 3',4'-Dimethoxyflavone affect its activity compared to hydroxylated flavonoids?

A7: The presence of methoxy groups significantly influences 3',4'-Dimethoxyflavone's metabolic stability and bioavailability [, ]. Compared to hydroxylated counterparts like chrysin and apigenin, methoxy groups render DMF less susceptible to rapid hepatic metabolism, potentially leading to a longer half-life and increased in vivo efficacy [, ]. This enhanced stability is attributed to the reduced propensity for conjugation reactions like glucuronidation and sulfation, which are common metabolic pathways for hydroxylated flavonoids [].

Q8: Does the position of the methoxy groups on the flavone skeleton influence biological activity?

A8: Research suggests that the specific positioning of methoxy groups is critical for dictating biological activity. Studies investigating the impact of various methoxylated flavones on neural stem cell (NSC) differentiation revealed distinct structure-activity relationships []. Specifically, the presence of a 3'-methoxy group and the absence of bulky substituents at the C2' and C4' positions were essential for promoting astrocytogenesis []. In contrast, a 4'-methoxy group was crucial for inducing neuronal differentiation []. These findings underscore the importance of subtle structural modifications in modulating the biological activity of methoxylated flavones.

Q9: Are there any studies exploring the impact of different substituents at the C-5 position on the activity of 3',4'-Dimethoxyflavone?

A9: Yes, research has investigated the effects of introducing a hydroxy or fluoro substituent at the C-5 position of the 3',4'-Dimethoxyflavone scaffold on its ability to reverse BCRP/ABCG2-mediated anticancer drug resistance []. Intriguingly, the 5-hydroxy derivative exhibited a more potent reversal effect compared to the parent compound and the 5-fluoro derivative []. These findings suggest that modifications at the C-5 position can significantly impact the biological activity of DMF and warrant further investigation to elucidate the structure-activity relationships.

Q10: What evidence exists for the anti-proliferative activity of 3',4'-Dimethoxyflavone?

A10: Studies utilizing human leukemia K562 cells and breast cancer MCF-7 cells demonstrated that DMF exhibits anti-proliferative activity against these cancer cell lines []. Notably, the anti-proliferative activity of DMF was superior to that of chrysin, a standard flavone, suggesting its potential as an anticancer agent []. Further investigation is necessary to elucidate the underlying mechanisms and evaluate its efficacy in vivo.

Q11: Has the antifungal activity of 3',4'-Dimethoxyflavone been explored?

A11: While not as extensively studied as its other biological activities, DMF, along with other compounds isolated from Spigelia anthelmia, displayed anthelmintic activity against Haemonchus contortus, a parasitic nematode []. This finding suggests that DMF may possess a broader spectrum of biological activities, including potential antifungal properties, warranting further exploration.

Q12: How does the stability of 3',4'-Dimethoxyflavone compare to other flavonoids, particularly those with hydroxyl groups?

A12: 3',4'-Dimethoxyflavone exhibits superior metabolic stability compared to hydroxylated flavonoids like quercetin and curcumin []. This enhanced stability is attributed to the presence of methoxy groups, which are less prone to rapid metabolism via conjugation reactions commonly observed with hydroxylated flavonoids [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.